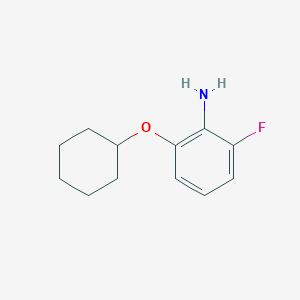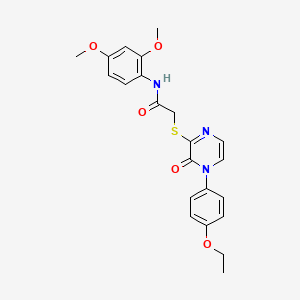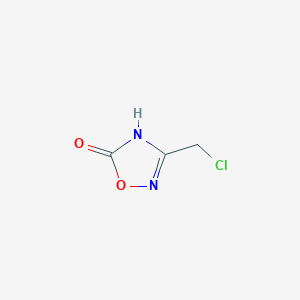
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, also known as DMAPT, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one inhibits the NF-κB pathway, which is a critical signaling pathway involved in various cellular processes, including inflammation, cell survival, and proliferation. NF-κB is activated by various stimuli, including cytokines, growth factors, and oxidative stress, and it regulates the expression of various genes involved in inflammation and cell survival. 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the induction of apoptosis, the inhibition of tumor angiogenesis, the reduction of pro-inflammatory cytokines and chemokines, the protection of neurons from oxidative stress and inflammation, and the improvement of cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has several advantages for lab experiments, including its small size, high potency, and selectivity for the NF-κB pathway. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has great potential for the development of novel therapeutics for various diseases. Some of the future directions for 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one research include the development of more potent and selective inhibitors of the NF-κB pathway, the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy and safety in clinical trials. Additionally, the combination of 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylazepan-1-amine with 1,2-dithiolane-3-one followed by the addition of pentan-1-one. The final product is obtained after purification and characterization using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been shown to inhibit the growth of various cancer cells, including breast, prostate, and pancreatic cancer cells, by inducing apoptosis and inhibiting tumor angiogenesis. In inflammation, 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorders, 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been shown to protect neurons from oxidative stress and inflammation, thereby preventing neurodegeneration.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylazepan-1-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NOS2/c1-13-6-5-7-14(2)17(12-13)16(18)9-4-3-8-15-10-11-19-20-15/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVOZYQMPNJXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)CCCCC2CCSS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)
![methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744102.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2744104.png)

![2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2744107.png)




![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)

![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)